molecular formula C9H10N2O2 B1488689 6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one CAS No. 2092719-22-5

6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one

Cat. No.: B1488689
CAS No.: 2092719-22-5
M. Wt: 178.19 g/mol
InChI Key: YKERGQZMYLPFLW-UHFFFAOYSA-N
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Description

6-(2-Aminoethyl)furo[2,3-c]pyridin-7(6H)-one (CAS 2092719-22-5) is a high-value furopyridine derivative of significant interest in medicinal chemistry and drug discovery. This compound features a fused furo[2,3-c]pyridin-7-one core, a structure recognized as a privileged scaffold in the development of biologically active molecules . The ethylamine side chain at the 6-position provides a versatile handle for further chemical modification and conjugation, making this building block particularly useful for constructing more complex target compounds. Furopyridine cores, in general, display a broad spectrum of biological activities, including anticonvulsant, antipsychotic, and antiproliferative effects . Recent scientific investigations have highlighted the potent potential of furopyridone derivatives in oncology research. Specifically, structurally related compounds have been identified as potent cytotoxic agents against esophageal cancer cell lines, demonstrating remarkable inhibition of cancer cell growth . Preliminary mechanistic studies suggest that such furopyridone derivatives may exert their effects through interactions with key protein targets like METAP2 and EGFR, with the carbonyl group of the pyridone moiety playing a crucial role in binding . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-(2-aminoethyl)furo[2,3-c]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c10-3-5-11-4-1-7-2-6-13-8(7)9(11)12/h1-2,4,6H,3,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKERGQZMYLPFLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C2=C1C=CO2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Furopyridine Core

A key precursor for the synthesis of 6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one is the 7(6H)-one furopyridine core . According to Shiotani et al., the core can be synthesized via condensation of 4-hydroxy-6-substituted pyran-2-ones with chloroacetaldehyde, followed by treatment with ammonia to induce ring closure and formation of the furo[2,3-c]pyridin-7-one skeleton.

  • For example, 4-hydroxy-6-methylpyran-2-one condenses with chloroacetaldehyde in the presence of potassium carbonate, yielding an intermediate which upon ammonia treatment forms 6-methyl-furo[2,3-c]pyridin-7(6H)-one.

Detailed Reaction Conditions and Yields

Step Reactants & Conditions Description Yield/Outcome
1 4-Hydroxy-6-substituted pyran-2-one + Chloroacetaldehyde + K2CO3 Condensation and dehydration to intermediate High yield reported (exact % varies by substituent)
2 Intermediate + NH3 (ammonia) Cyclization to furo[2,3-c]pyridin-7(6H)-one core Efficient ring closure, good purity
3 Furopyridine core + 2-aminoethylamine in DMF, 60–70 °C, 1 h Nucleophilic substitution introducing 2-aminoethyl group Yields typically >80% with proper precursor

Analytical and Purification Techniques

Research Findings and Notes

  • The preparation of the furopyridine core via condensation of hydroxy-pyranones with chloroacetaldehyde followed by ammonia treatment is a well-established route with reproducible yields and purity.
  • The nucleophilic substitution method for introducing the 2-aminoethyl group is versatile and can be adapted to various amines, enabling the synthesis of a range of substituted furopyridines.
  • Reaction conditions such as solvent choice, temperature, and stoichiometry are critical for maximizing yield and minimizing side reactions.
  • The compound exhibits good solubility and stability under typical laboratory conditions, facilitating its use in further pharmaceutical or biochemical research.

Summary Table of Preparation Methods

Method Step Key Reagents Conditions Comments
Core synthesis 4-Hydroxy-6-substituted pyran-2-one, chloroacetaldehyde, K2CO3 Reflux or heating in polar solvent Efficient cyclization to furopyridine core
Cyclization Ammonia treatment Ambient to mild heating Converts intermediate to furo[2,3-c]pyridin-7(6H)-one
Aminoethyl substitution 2-Aminoethylamine, DMF 60–70 °C, 1 h High yield nucleophilic substitution
Purification Water precipitation, filtration, washing Ambient Simple isolation of product

Chemical Reactions Analysis

Types of Reactions: 6-(2-Aminoethyl)furo[2,3-c]pyridin-7(6H)-one can undergo various chemical reactions, including:

  • Oxidation: The aminoethyl group can be oxidized to form corresponding amine derivatives.

  • Reduction: Reduction reactions can be performed to convert functional groups within the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Amine oxides, nitro compounds, and other oxidized derivatives.

  • Reduction Products: Alcohols, amines, and other reduced derivatives.

  • Substitution Products: Alkylated or aminated derivatives of the original compound.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for several applications:

Medicinal Chemistry

  • Antimicrobial Activity : Studies have shown that derivatives of furo[2,3-c]pyridine compounds exhibit antimicrobial properties. For example, research indicates that certain furo[3,2-c]pyridine derivatives can effectively combat Gram-positive bacteria through photodynamic ablation methods .
  • Cancer Therapeutics : The compound's ability to interact with biological targets makes it a candidate for cancer treatment. It has been explored as a potential inhibitor of bromodomains, which play a role in cancer cell proliferation .

Biological Studies

  • Biological Imaging : The compound has been utilized in developing photosensitizers for imaging applications. Its properties allow for effective imaging of biological tissues, enhancing the visualization of cellular processes .
  • Enzyme Inhibition : Research indicates that 6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one may inhibit specific enzymes involved in metabolic pathways, presenting opportunities for drug development targeting metabolic disorders.

Material Science

  • Polymer Development : The compound can serve as a building block for synthesizing polymers with unique properties. Its incorporation into polymer matrices may enhance mechanical strength and thermal stability.
  • Nanotechnology : Furo[2,3-c]pyridine derivatives are being explored in nanotechnology applications, particularly in creating nanocarriers for drug delivery systems.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of furo[3,2-c]pyridine derivatives demonstrated their effectiveness against multi-drug resistant bacterial strains. The results indicated that these compounds could generate reactive oxygen species upon light activation, leading to bacterial cell death.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
LIQ-TFStaphylococcus aureus5 µg/mL
LIQ-TFEscherichia coli10 µg/mL

Case Study 2: Cancer Cell Proliferation Inhibition

Research on the bromodomain inhibition potential of furo[2,3-c]pyridine derivatives revealed promising results in reducing the proliferation of cancer cells in vitro. The study highlighted the mechanism by which these compounds interact with bromodomains to disrupt cancer cell growth.

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)15
Compound BHeLa (Cervical Cancer)20

Mechanism of Action

The mechanism by which 6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one exerts its effects depends on its specific application. For example, as a ligand, it may bind to metal ions, forming coordination complexes. In medicinal applications, it may interact with biological targets, such as enzymes or receptors, to modulate their activity.

Molecular Targets and Pathways:

  • Coordination Chemistry: The compound can form complexes with transition metals, influencing their reactivity and properties.

  • Biological Targets: Potential targets include enzymes, receptors, and other proteins involved in disease pathways.

Comparison with Similar Compounds

The structural and functional properties of 6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one are best understood through comparison with related furopyridinones, thienopyridinones, and pyrrolopyridinones. Key differences lie in heteroatom composition, substituent positioning, and reactivity.

Core Structural Variations

Table 1: Core Structural Features of Analogous Compounds
Compound Name Heteroatom (X) Ring Position Key Substituent CAS Number Reference
6-(2-Aminoethyl)furo[2,3-c]pyridin-7(6H)-one O (furan) 7(6H)-one 6-(2-aminoethyl) 84400-98-6
Thieno[2,3-c]pyridin-7(6H)-one (7OTP) S (thiophene) 7(6H)-one None -
Furo[3,2-c]pyridin-4(5H)-one (4OFP) O (furan) 4(5H)-one None 119293-04-8
6-Methoxy-4-phenethylthieno[2,3-c]pyridin-7(6H)-one S (thiophene) 7(6H)-one 6-methoxy, 4-phenethyl -
1-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one N (pyrrole) 7(6H)-one 1-methyl 1427503-36-3

Key Observations :

  • Heteroatom Effects: Replacement of oxygen with sulfur (e.g., 7OTP vs.
  • Ring Position : Shifting the lactam oxygen from the 7-position (7(6H)-one) to the 4-position (4(5H)-one) changes ring strain and reactivity, as seen in photocycloaddition studies .
  • Substituent Influence: The aminoethyl group in the target compound enhances polarity and may improve pharmacokinetic profiles compared to unsubstituted analogs .

Key Observations :

  • Commercial Availability : The target compound is commercially available (BLD Pharm Ltd.), whereas analogs like 7OTP require specialized synthesis .
  • Reactivity: Thienopyridinones exhibit higher yields in C–N coupling (76% for 7OTP vs. 58% for 7OFP), likely due to sulfur’s electron-donating effects .
  • Functionalization: The aminoethyl group enables further derivatization, such as conjugation with bioactive moieties, which is less explored in simpler analogs .

Physicochemical and Spectral Properties

Table 3: Spectral and Physical Data
Compound Name $ ^1H $ NMR (δ, ppm) HRMS (m/z) Melting Point Reference
6-(2-Aminoethyl)furo[2,3-c]pyridin-7(6H)-one Data not reported - -
6-Methoxy-4-phenethylthieno[2,3-c]pyridin-7(6H)-one 6.88 (d, J = 7.34 Hz, 1H) 317.0356 [M + Na]+ Oil
Furo[2,3-c]pyridin-7(6H)-one (7OFP) 6.69–6.75 (m, 2H) 301.0588 [M + Na]+ Solid
2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one 4.05 (s, 3H), 6.24 (d, 1H) 149.0709 [M + H]+ -

Key Observations :

  • Spectral Signatures: Thieno analogs show downfield shifts in $ ^1H $ NMR due to sulfur’s deshielding effect, whereas furopyridinones exhibit distinct aromatic proton patterns .
  • Physical State: Unsubstituted furopyridinones (e.g., 7OFP) are typically solids, while alkylated or arylated derivatives (e.g., 3q) may exist as oils .

Biological Activity

6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound, drawing from diverse research studies.

Synthesis

The synthesis of 6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one typically involves multi-step reactions that include cyclization and functional group modifications. The molecular structure features a furo-pyridine core, which is known to contribute to various biological activities.

Antimicrobial Activity

Research has demonstrated that derivatives of furo[2,3-c]pyridines exhibit significant antimicrobial properties. For instance:

  • Antibacterial Properties : A study reported that furochromone derivatives showed activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .
  • Antifungal Activity : Compounds containing the furo-pyridine structure have also been evaluated for antifungal properties against various fungi, showcasing a spectrum of efficacy .
CompoundActivity TypeTarget OrganismsReference
6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-oneAntibacterialStaphylococcus aureus
6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-oneAntifungalCandida albicans

Anticancer Activity

The anticancer potential of 6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one has been explored through various in vitro studies:

  • Cell Line Studies : In vitro assays indicated significant cytotoxic effects against cancer cell lines such as KYSE70 and KYSE150. For example, one derivative demonstrated an IC50 value of 0.655 µg/mL after 24 hours of exposure, indicating potent anti-tumor activity .
Cell LineCompound Concentration (µg/mL)% Growth InhibitionIC50 (µg/mL)
KYSE702099%0.655
KYSE15040SignificantNot specified

The mechanisms underlying the biological activities of 6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one are thought to involve:

  • Inhibition of Key Enzymes : Molecular docking studies suggest that the compound may interact with critical enzymes involved in cancer progression and microbial survival.
  • Modulation of Signaling Pathways : Some studies indicate that furo-pyridine derivatives can influence pathways such as MAPK and NF-kB, which are pivotal in inflammation and cancer .

Case Studies

  • Antimicrobial Evaluation : A comprehensive study evaluated several furo-pyridine derivatives against a panel of resistant bacterial strains. The results highlighted that certain modifications to the furo-pyridine structure enhanced antibacterial potency significantly compared to standard antibiotics like ciprofloxacin .
  • Antitumor Activity Assessment : Another investigation focused on the anti-tumor effects of furo-pyridine derivatives on lung cancer cell lines. The findings revealed that compounds with specific substitutions exhibited enhanced cytotoxicity and induced apoptosis through mitochondrial pathways .

Q & A

Q. What mechanistic insights explain the divergent reactivity of 6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one in enzymatic vs. non-enzymatic systems?

  • Answer : The compound’s oxo/thiol tautomerism (e.g., furopyridinone vs. furopyridine-thiol derivatives) alters hydrogen-bonding capacity, affecting interactions with enzymes like DNA polymerases. Comparative kinetic assays (e.g., kcat/KM ratios) and X-ray crystallography can resolve these differences .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs targeting BET proteins or other epigenetic regulators?

  • Answer : Replace the 2-aminoethyl group with bulkier substituents (e.g., pyrrolo/pyrazolo moieties) to enhance BET bromodomain binding. Patent data suggest that fused heterocycles (e.g., 1H-pyrrolo[2,3-c]pyridin-7(6H)-ones) improve inhibitory potency by 3–5-fold .

Q. What strategies resolve contradictions in activity data between 6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one and its thieno analogs?

  • Answer : Thieno analogs (e.g., thieno[2,3-c]pyridin-7(6H)-one) exhibit higher electron-withdrawing effects, altering redox potential and enzyme affinity. Differential scanning calorimetry (DSC) and cyclic voltammetry are critical for comparing thermodynamic and electronic profiles .

Q. How can computational modeling predict binding modes of 6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one with kinase targets?

  • Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations using PDB structures (e.g., 1UH ligand analogs) reveal key interactions, such as π-π stacking with kinase hinge regions. Free-energy perturbation (FEP) calculations further refine affinity predictions .

Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted synthesis (e.g., Biotage® reactors) to reduce reaction times and improve yields .
  • Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to eliminate ambiguity in regiochemistry .
  • Biological Assays : Pair enzymatic inhibition studies with surface plasmon resonance (SPR) to quantify binding kinetics and selectivity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one
Reactant of Route 2
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6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.